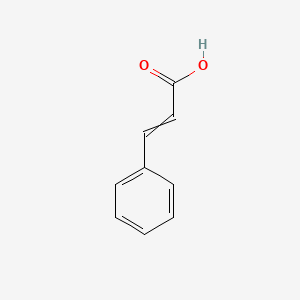
3-苯基-2-丙烯酸
概述
描述
2-Propenoic acid, 3-phenyl-, also known as 3-Phenyl-2-propenoic acid or Cinnamylic acid, is a natural product found in Camellia sinensis, Hoya crassipes, and other organisms . It has a molecular formula of C9H8O2 and a molecular weight of 148.16 g/mol . It is used in the prevention and treatment of venous thromboembolism, and to prevent clotting during extracorporeal circulation .
Molecular Structure Analysis
The IUPAC name for 2-Propenoic acid, 3-phenyl- is 3-phenylprop-2-enoic acid . The InChI is InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11) . The Canonical SMILES is C1=CC=C(C=C1)C=CC(=O)O .Physical And Chemical Properties Analysis
The molecular weight of 2-Propenoic acid, 3-phenyl- is 148.16 g/mol . The XLogP3 is 2.1 . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . It also has 2 rotatable bond count .科学研究应用
材料科学:
- 利用3-(4-((5-氨基噻吩-2-基)亚甲基氨基)苯基)丙烯酸等化合物合成了含有苯基、噻吩和呋喃基团主链的新型荧光交联芳香族聚酰胺。氨基化合物是从3-(5-硝基噻吩-2-基)丙烯酸、3-(5-硝基呋喃-2-基)丙烯酸中通过选择性还原每个硝基得到的。这些聚合物由于其荧光性质而具有在热敏器件中的潜在应用,其荧光性质可以根据加热过程被激活或猝灭 (Sánchez et al., 2015).
有机化学和药物合成:
- 蜂胶中的一种生物活性成分阿替匹林 C,是由二异戊烯基对碘苯酚和丙烯酸甲酯水解后合成的,其中3-苯基-2-丙烯酸用作基础结构。这种合成方法可适用于各种其他天然产物和 2,4,6-三取代苯酚衍生物 (Uto et al., 2002).
分析化学:
- 3-苯基-2-丙烯酸等不饱和酸可以通过直接注入焓法测定,该方法基于将溴酸盐-溴化物混合物注入到分析物的盐酸溶液中进行溴化反应。该方法对低至 10−4 M 的浓度提供了可靠性和准确性 (Majer & Ellis, 1984).
生物和制药研究:
- 合成了 3-[N-(4-硝基苯基)酰胺]丙烯酸的有机锡(IV)衍生物,并对其进行了表征,用于抗菌、抗真菌和杀虫剂筛选。研究发现,三有机锡(IV)配合物比二有机锡(IV)配合物表现出更高的活性 (Shahid et al., 2006).
环境和化学工程:
- 研究了反式-3-苯基-2-丙烯酸在超临界 CO2 中以乙醇为助溶剂的溶解度提高,这对于其在食品、化妆品和药品中的应用非常重要,因为它具有抗菌、抗真菌和抗氧化性能。这项研究对于了解如何在各种制剂中有效地加入反式-3-苯基-2-丙烯酸至关重要 (Cháfer et al., 2009).
抗氧化剂研究:
- 评估了肉桂酸及其一些衍生物的抗氧化活性。研究表明,酯化增强了肉桂酸的抗氧化活性,对健康和疾病管理具有潜在影响 (Oladimeji et al., 2019).
作用机制
安全和危害
Prolonged inhalation of high concentrations of 2-Propenoic acid, 3-phenyl- may damage the respiratory system . It may cause gastrointestinal symptoms, including upset stomach . Fumes from the stomach contents may be inhaled, resulting in the same symptoms as inhalation . Prolonged contact may cause dryness of the skin . It may cause temporary eye irritation .
属性
IUPAC Name |
3-phenylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWAXJHAXSJNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28934-71-6, Array | |
| Details | Compound: 2-Propenoic acid, 3-phenyl-, homopolymer | |
| Record name | 2-Propenoic acid, 3-phenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28934-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: 2-Propenoic acid, 3-phenyl-, homopolymer | |
| Record name | Cinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40110056 | |
| Record name | Cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40110056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-phenyl- | |
CAS RN |
621-82-9 | |
| Record name | Cinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40110056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[4-[(2-Propan-2-ylphenoxy)methyl]phenyl]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7792800.png)
![4-[(2-Propan-2-ylphenoxy)methyl]benzenecarbothioamide](/img/structure/B7792805.png)
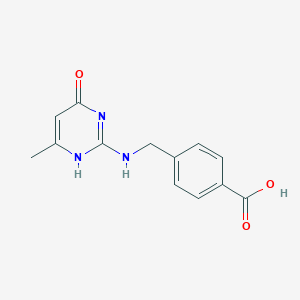
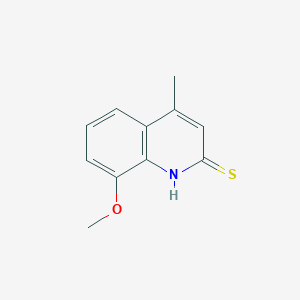
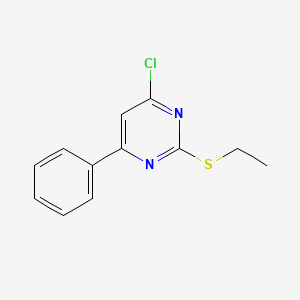
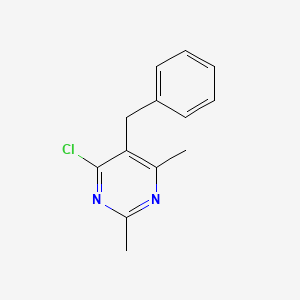
![4-Chloro-2,6-dimethyl-5-[(4-methylphenyl)methyl]pyrimidine](/img/structure/B7792841.png)

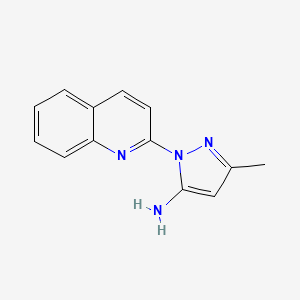
![6-(2-Aminothiazol-4-yl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B7792864.png)
![6-(2-Aminothiazol-4-yl)-4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B7792871.png)
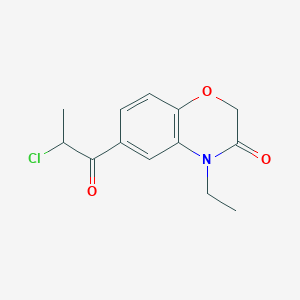
![2-{2-[(2,4-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B7792898.png)
